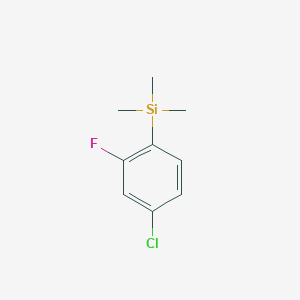

Trimethyl(4-chloro-2-fluorophenyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARRMRNBUMCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539780 | |

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153357-87-0 | |

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Trimethyl(4-chloro-2-fluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trimethyl(4-chloro-2-fluorophenyl)silane in Modern Synthesis

This compound, a halogenated arylsilane, has emerged as a pivotal building block in the landscape of advanced organic synthesis. Its utility is particularly pronounced in the realms of pharmaceutical research and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive trimethylsilyl moiety, imparts a unique chemical personality to the molecule. This structure allows for a diverse range of chemical transformations, most notably in cross-coupling reactions where the trimethylsilyl group can function as a stable yet reactive handle for the introduction of various functionalities. For drug development professionals, the presence of fluorine is of particular interest, as its incorporation into candidate molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth examination of the core physical properties of this compound, offering a foundation for its effective application in the laboratory.

Core Physical and Chemical Identifiers

A clear identification of a chemical substance is the bedrock of reproducible and safe research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 153357-87-0 |

| Molecular Formula | C₉H₁₂ClFSi |

| Molecular Weight | 202.73 g/mol |

| Synonyms | (4-Chloro-2-fluorophenyl)trimethylsilane, 5-Chloro-2-(trimethylsilyl)fluorobenzene |

A Tabulated Overview of Physical Properties

The physical properties of a reagent are critical in dictating its handling, reaction setup, and purification procedures. The following table summarizes the key physical data for this compound. It is important to note that while some of this data is derived from experimental observations, other values are predicted based on computational models, a common practice for specialized research chemicals where extensive physical characterization may not be publicly available.

| Physical Property | Value | Data Type |

| Boiling Point | 203.0 ± 25.0 °C at 760 mmHg | Predicted |

| Density | 1.06 ± 0.1 g/cm³ | Predicted |

| Flash Point | 76.5 °C | Experimental |

| Melting Point | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Insoluble in water. Organoalkoxysilanes are generally not soluble in water, though they can undergo hydrolysis.[1] They are typically soluble in common organic solvents such as ethers (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene, xylene).[2][3] | General |

Interplay of Physical Properties: A Conceptual Framework

The physical properties of this compound are interconnected and influence its behavior in a laboratory setting. The following diagram illustrates the logical relationships between these core characteristics.

Caption: Relationship between molecular structure and key physical properties.

Experimental Protocols for the Determination of Physical Properties

The precise determination of physical properties is fundamental to chemical characterization. The following section outlines the standard experimental methodologies applicable to arylsilanes like this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities tend to broaden and depress the melting range.[4]

Methodology: Capillary Method [5]

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6] The thermometer and capillary are immersed in a heating bath (typically silicone oil or a metal block) ensuring the sample is level with the thermometer bulb.[4]

-

Heating: The bath is heated gradually. An initial rapid heating can be used to determine an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The recorded melting point is reported as a range.[4]

Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the atmospheric pressure, is a key physical constant for liquids.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

-

Sample Preparation: A small volume of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil or silicone oil.

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform temperature distribution.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology: Abbe Refractometer

-

Calibration and Cleaning: The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.

Safety and Handling Considerations

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.

Conclusion

This compound is a valuable and versatile reagent in contemporary organic synthesis. A thorough understanding of its physical properties is paramount for its safe and effective use. This guide has provided a comprehensive overview of these properties, drawing upon predicted data and established experimental methodologies for their determination. As with any specialized chemical, researchers are encouraged to consult supplier-specific safety data sheets and exercise due caution in its handling and application.

References

- Meier, D., Huch, V., & Kickelbick, G. (2025). Aryl-group substituted polysiloxanes with high-optical transmission, thermal stability, and refractive index. Journal of Polymer Science.

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 153357-87-0 Name: -. Retrieved from [Link]

- University of Toronto. (n.d.). Melting Point.

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

- Al-Shemary, R. K. (2021). Experiment (1) Determination of Melting Points. University of Babylon.

- LibreTexts. (2022, April 7). 6.

-

PubChem. (n.d.). Phenyltrimethylsilane. Retrieved from [Link]

- Government Arts College, Udhagamandalam. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Airgas. (2015, June 25).

- Sigma-Aldrich. (2025, November 6).

-

LookChem. (n.d.). TRIMETHYL(PENTAFLUOROPHENYL)SILANE SDS, 1206-46-8 Safety Data Sheets. Retrieved from [Link]

- TCI Chemicals. (2025, March 1). SAFETY DATA SHEET: Trimethyl(pentafluoroethyl)silane.

- MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules.

- Fisher Scientific. (2009, May 19).

- ResearchGate. (2025, August 6).

-

AccelaChemBio. (n.d.). (10-Bromo-9-anthryl)trimethylsilane. Retrieved from [Link]

- Google Patents. (n.d.).

- SDC Technologies. (n.d.). SDC Phase 3 Chapter 19: Organo-Functional Silanes.

- Sigma-Aldrich. (2025, August 21).

- ResearchGate. (2025, August 6).

- RefractiveIndex.INFO. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (2024, September 8).

- Organic Chemistry Portal. (n.d.). Arylsilane synthesis.

Sources

- 1. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks | MDPI [mdpi.com]

- 2. PHENYLTRIMETHYLSILANE | 768-32-1 [chemicalbook.com]

- 3. PHENYLTRIMETHYLSILANE CAS#: 768-32-1 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. US2811542A - Water soluble organosilicon compounds - Google Patents [patents.google.com]

A Technical Guide to Trimethyl(4-chloro-2-fluorophenyl)silane: Molecular Structure and Physicochemical Properties

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of Trimethyl(4-chloro-2-fluorophenyl)silane, an organosilane compound of significant interest in synthetic and medicinal chemistry. We will explore its molecular architecture, precise molecular weight, and the underlying chemical principles that make it a valuable building block in modern research and development.

Compound Identification and Core Properties

This compound is a halogenated aryl silane that serves as a key synthetic intermediate.[1] Its unique combination of a trimethylsilyl group with fluorine and chlorine substituents on a phenyl ring provides a versatile scaffold for constructing complex molecules with tailored electronic and physiological properties.[1] The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 153357-87-0 | [1][2] |

| Molecular Formula | C₉H₁₂ClFSi | [2] |

| Molecular Weight | 202.73 g/mol | [1][2] |

| Synonyms | 5-Chloro-2-(trimethylsilyl)fluorobenzene, (4-Chloro-2-fluoro-phenyl)-trimethyl-silane | [2] |

| Predicted Boiling Point | 203.0 ± 25.0 °C | [2] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [2] |

Molecular Structure Analysis

The structure of this compound is defined by a central benzene ring functionalized with four distinct groups. The arrangement of these substituents is critical to its chemical reactivity and utility.

-

Phenyl Ring: A six-carbon aromatic ring forms the core of the molecule.

-

Trimethylsilyl Group (-Si(CH₃)₃): A silicon atom bonded to three methyl groups is attached to the C1 position of the phenyl ring. This group is fundamental in organosilane chemistry, often used to activate or protect positions during multi-step synthesis.[1]

-

Fluorine Atom (-F): Located at the C2 position (ortho to the silyl group), the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring.

-

Chlorine Atom (-Cl): Positioned at the C4 position (para to the silyl group), the chlorine atom provides an additional site for functionalization, often through metal-catalyzed cross-coupling reactions, and contributes to the molecule's overall lipophilicity.[1]

The spatial and electronic interplay between the electron-withdrawing halogens and the silyl group makes this compound a highly specific and valuable reagent.

Caption: 2D molecular structure of this compound.

Molecular Weight: Calculation and Significance

The molecular weight of a compound is a cornerstone of quantitative chemical analysis and synthesis. For this compound (C₉H₁₂ClFSi), the molecular weight is confirmed to be 202.73 g/mol .[1][2]

This value is derived from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

-

Silicon (Si): 1 atom × 28.085 g/mol = 28.085 g/mol

-

Total Molecular Weight: 202.731 g/mol

Expert Insight: In a laboratory setting, the precise molecular weight is indispensable. It is the basis for all stoichiometric calculations, allowing a researcher to accurately measure reactants to achieve desired molar ratios for a chemical reaction. This precision is paramount for maximizing product yield, minimizing waste, and ensuring the purity of the final compound. Furthermore, this value is critical for analytical techniques such as mass spectrometry, where the experimentally determined mass-to-charge ratio is compared against the theoretical molecular weight to confirm the identity and purity of the synthesized molecule.

Role in Synthetic Strategy

The utility of this compound stems directly from its structure. It is not merely an inert substance but a carefully designed tool for chemical synthesis.

Causality in Experimental Design:

-

Organometallic Pathways: The formation of the crucial carbon-silicon (C-Si) bond often relies on established organometallic methods, such as the Grignard reaction.[1] This involves creating a nucleophilic carbon species that can then react with an electrophilic silicon source, providing a direct and reliable route to this class of arylsilanes.[1]

-

Cross-Coupling and Functionalization: In subsequent reactions, the trimethylsilyl group can act as a "masked" functional group, capable of being transformed into more reactive functionalities as needed.[1] The distinct halogen atoms at the ortho and para positions offer orthogonal sites for further modification, enabling the systematic and controlled construction of complex molecular architectures essential for drug discovery and material science.[1]

Caption: Conceptual workflow for the synthesis and application of the title compound.

References

Sources

A Comprehensive Technical Guide to the Synthesis of Trimethyl(4-chloro-2-fluorophenyl)silane: Principles and Practices

Abstract

This technical guide provides an in-depth exploration of the synthesis of Trimethyl(4-chloro-2-fluorophenyl)silane, a key organosilane building block in modern synthetic chemistry. Primarily serving researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. The core of this guide is a detailed protocol for a chemoselective Grignard reaction, a robust and widely adopted method for preparing this and similar aryltrimethylsilanes. We will delve into the rationale behind precursor selection, reaction conditions, and purification strategies, while also addressing critical safety considerations and troubleshooting common issues. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently and reproducibly synthesize this valuable compound for applications in medicinal chemistry, materials science, and beyond.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (CAS No. 153357-87-0) is a halogenated aryltrimethylsilane of significant interest in the fields of pharmaceutical and materials science.[1] Its utility stems from the unique combination of three distinct functional moieties on a single aromatic scaffold:

-

The Trimethylsilyl Group: This organosilicon functional group serves as a versatile synthetic handle. It can act as a blocking group, a director for electrophilic aromatic substitution, or, more commonly, as a stable precursor to other functional groups in metal-catalyzed cross-coupling reactions (e.g., Hiyama coupling).[2]

-

The Fluorine Atom: The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[3] Its presence can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4]

-

The Chlorine Atom: Like fluorine, chlorine is a common substituent in pharmaceuticals, impacting the electronic nature and biological activity of the parent molecule.[4][5] It also provides an additional, orthogonal site for further functionalization via cross-coupling chemistry.

The strategic arrangement of these groups makes this compound a valuable intermediate for constructing complex molecular architectures with tailored properties.[1] This guide focuses on its most common and reliable synthetic route: the formation of a highly specific Grignard reagent followed by electrophilic quenching with chlorotrimethylsilane.

The Synthetic Rationale: A Study in Chemoselectivity

The successful synthesis of this compound hinges on the principle of chemoselectivity—the ability to react with one functional group in the presence of others. The chosen starting material, 1-bromo-4-chloro-2-fluorobenzene, contains three different carbon-halogen bonds (C-Br, C-Cl, C-F). The Grignard reaction leverages the significant differences in their bond dissociation energies to achieve a selective reaction.

Causality of Precursor Selection: The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reactivity for this process follows the trend: C-I > C-Br > C-Cl > C-F. The carbon-bromine bond is substantially weaker and more polarized than the carbon-chlorine and carbon-fluorine bonds, making it the exclusive site of reaction with magnesium under standard conditions.[7] This inherent difference in reactivity allows for the clean and high-yield formation of (4-chloro-2-fluorophenyl)magnesium bromide, leaving the chloro and fluoro substituents untouched.[8][9]

The Silylation Step: Once formed, the (4-chloro-2-fluorophenyl)magnesium bromide acts as a potent carbon nucleophile.[10] The subsequent step involves its reaction with an electrophilic silicon source, chlorotrimethylsilane (TMS-Cl). The nucleophilic aryl carbon of the Grignard reagent attacks the electrophilic silicon atom of TMS-Cl, forming a new carbon-silicon bond and displacing the chloride ion as magnesium chlorobromide.[11]

The overall synthetic transformation is summarized below.

Caption: Overall synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust procedure for the synthesis, work-up, and purification of the target compound. Adherence to anhydrous and inert atmosphere techniques is critical for success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Suggestion | Key Considerations |

| 1-Bromo-4-chloro-2-fluorobenzene | >98% | Major chemical supplier | --- |

| Magnesium Turnings | Grignard grade | Major chemical supplier | Must be fresh and stored under inert gas. |

| Chlorotrimethylsilane (TMS-Cl) | >98%, Redistilled | Major chemical supplier | Highly moisture sensitive. Store under N₂/Ar. |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent purification system or sealed bottle | Essential for Grignard formation.[10] |

| Iodine (I₂) | Crystal, ACS Grade | Major chemical supplier | Used as an initiator. |

| Ammonium Chloride (NH₄Cl) | ACS Grade | Major chemical supplier | For preparing saturated aqueous solution. |

| Diethyl Ether | Anhydrous | Major chemical supplier | For extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Major chemical supplier | For drying organic layers. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Step 1: Formation of (4-chloro-2-fluorophenyl)magnesium bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen or argon. A nitrogen bubbler outlet is fitted to the top of the condenser.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 eq.). Add a single crystal of iodine. The flask is gently warmed with a heat gun under a nitrogen flow until violet iodine vapors are observed; this helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add a small portion (~5-10 mL) of a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq.) in anhydrous THF to the flask.

-

Causality Check: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling from the magnesium surface is observed. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.

-

Grignard Formation: Once initiated, add the remaining 1-bromo-4-chloro-2-fluorobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction typically sustains the reflux.

-

Expert Insight: Maintaining a steady, gentle reflux is key. Too rapid addition can lead to an uncontrollable exotherm and the formation of undesired coupling byproducts.

-

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50°C) for an additional 1-2 hours to ensure complete consumption of the starting bromide. The final mixture should appear as a grayish, cloudy solution.

Step 2: Silylation Reaction

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

-

Electrophile Addition: Add chlorotrimethylsilane (1.2-1.5 eq.) dropwise via the addition funnel.

-

Expert Insight: This step is also exothermic. Slow, controlled addition at 0°C is crucial to prevent side reactions and the potential for over-silylation if alternative silane sources were used.[12]

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates the consumption of the Grignard intermediate.

Step 3: Work-up and Isolation

-

Quenching: Prepare a beaker with a vigorously stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). Slowly and carefully pour the reaction mixture into this quenching solution.[13]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

-

Vacuum Distillation: The crude oily residue is purified by vacuum distillation.

-

Assemble a short-path distillation apparatus. It is critical to ensure the system can hold a stable vacuum.

-

Distill the product under reduced pressure. The expected boiling point is approximately 203°C at atmospheric pressure, so a significant vacuum will be required to distill it at a more moderate temperature.[15]

-

Collect the fraction corresponding to the pure this compound. The product is a colorless liquid.

Quality Control and Characterization

The identity and purity of the final product should be rigorously confirmed using standard analytical techniques.

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Aromatic protons (3H) will appear as multiplets in the ~7.0-7.5 ppm region. The trimethylsilyl protons (9H) will appear as a sharp singlet around 0.3 ppm. |

| ¹³C NMR | Signals for the aromatic carbons will be observed, with characteristic C-F and C-Si couplings. A signal for the trimethylsilyl methyl carbons will be present near 0 ppm. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the aromatic ring. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z ≈ 202/204 (due to ³⁵Cl/³⁷Cl isotopes) and a characteristic fragmentation pattern, including a strong peak for the loss of a methyl group (M-15)⁺.[16] |

Safety Considerations and Troubleshooting

Safety:

-

Grignard Reagents: Are highly basic and can be pyrophoric. They react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere.[13]

-

Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon standing in air. Always use fresh, inhibitor-free anhydrous solvents.[17]

-

Chlorotrimethylsilane: Is corrosive and reacts with moisture to release HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting:

| Problem | Potential Cause | Recommended Solution |

| Grignard reaction does not initiate. | 1. Magnesium surface is passivated (oxide layer). 2. System contains moisture. 3. Impure aryl halide. | 1. Activate Mg with iodine, a heat gun, or 1,2-dibromoethane. Crush a few turnings in the flask. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Use purified starting material. |

| Low yield of final product. | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture or air. 3. Inefficient silylation or work-up. | 1. Extend reaction time for Grignard formation; ensure all Mg is consumed. 2. Maintain a positive pressure of inert gas throughout. 3. Use a slight excess of TMS-Cl; ensure quenching and extraction are performed efficiently. |

| Persistent emulsion during work-up. | Formation of fine magnesium salt precipitates. | Add more brine or a small amount of dilute HCl to break up the emulsion. Alternatively, filter the entire mixture through a pad of Celite.[13] |

Conclusion

The synthesis of this compound via a chemoselective Grignard reaction is a reliable and scalable method that provides access to a highly valuable synthetic intermediate. By understanding the chemical principles governing the selective formation of the organometallic reagent and by employing meticulous experimental technique, particularly with respect to anhydrous and inert conditions, researchers can consistently obtain this product in high purity. The successful execution of this synthesis opens the door to a wide array of subsequent chemical transformations, empowering innovation in drug discovery and the development of advanced materials.

References

-

Amberg, W., et al. (1979). Darstellung von Aryl- und Heteroaryltrimethylsilanen durch "in situ"-Grignard-Synthese. Semantic Scholar. Available at: [Link]

-

Brainly.in. (2020). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product? Brainly.in. Available at: [Link]

-

Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. Available at: [Link]

-

Lee, S., & Beare, N. A. (2003). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. Silane, (chloromethyl)trimethyl-. PubChem Compound Database. Available at: [Link]

-

Arkles, B. GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]

-

Wikipedia. Grignard reagent. Wikipedia. Available at: [Link]

-

KGROUP. (2006). Quenching Reactive Substances. KGROUP. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). Grignards - Quenching Reactions. Chemistry LibreTexts. Available at: [Link]

-

Doug, T. (2019). making Grignard reagents. YouTube. Available at: [Link]

-

ChemBK. 4-CHLORO-3-FLUOROPHENYLMAGNESIUM BROMIDE, 0.5M SOLUTION IN TETRAHYDROFURAN. ChemBK. Available at: [Link]

-

Open Access Journals. (2021). A Report on Reagents and its Quenching Methods. sciforschenonline.org. Available at: [Link]

-

Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses. Available at: [Link]

-

ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. ZM Silane Limited. Available at: [Link]

-

Filo. (2025). What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. Filo. Available at: [Link]

-

Chegg. (2021). Solved Experiment Three: Chemoselectivity in Gringard. Chegg.com. Available at: [Link]

-

University of Wisconsin-Madison Department of Chemistry. (2021). Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. University of Wisconsin-Madison. Available at: [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Singh, A., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. Available at: [Link]

- Google Patents. CN1569859A - Synthesis method of ethyl trimethyl silane. Google Patents.

-

National Center for Biotechnology Information. Trimethyl[4-(2-methyl-4-oxo-2-pentyl)phenoxy]silane. PubChem Compound Database. Available at: [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

-

Fluoropharm. 153357-87-0 | this compound. Fluoropharm. Available at: [Link]

Sources

- 1. This compound | 153357-87-0 | Benchchem [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. [askfilo.com]

- 8. Solved Experiment Three: Chemoselectivity in Gringard | Chegg.com [chegg.com]

- 9. chem.wisc.edu [chem.wisc.edu]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound 96%5-CHLORO-2-(TRIMETHYLSILYL)FLUOROBENZENE | 153357-87-0 [amp.chemicalbook.com]

- 16. Trimethyl[4-(2-methyl-4-oxo-2-pentyl)phenoxy]silane | C15H24O2Si | CID 610039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-CHLORO-3-FLUOROPHENYLMAGNESIUM BROMIDE, 0.5M SOLUTION IN TETRAHYDROFURAN (NO BULK SALES ALLOWED) [chembk.com]

An In-depth Technical Guide to the Predicted Spectral Characteristics of Trimethyl(4-chloro-2-fluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Trimethyl(4-chloro-2-fluorophenyl)silane. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, scientifically-grounded prediction of its spectral characteristics. This approach is designed to empower researchers in the fields of synthetic chemistry and drug development with the foundational knowledge required for the identification, characterization, and utilization of this versatile organosilane building block.

The unique substitution pattern of this compound, featuring a trimethylsilyl group, a fluorine atom, and a chlorine atom on the phenyl ring, presents a compelling case study in spectral interpretation. The interplay of these substituents' electronic and steric effects offers a rich landscape for spectroscopic analysis, providing valuable insights for those working with similarly complex molecules.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit two main regions of interest: the aromatic region, characterized by complex splitting patterns due to proton-proton and proton-fluorine couplings, and the aliphatic region, dominated by the sharp singlet of the trimethylsilyl group.

Methodology for Prediction: The chemical shifts of the aromatic protons are predicted based on the additive effects of the chloro, fluoro, and trimethylsilyl substituents on the benzene ring. Data from structurally similar compounds, such as (4-chlorophenyl)trimethylsilane and (2-fluorophenyl)trimethylsilane, are used as a foundational reference. Coupling constants, particularly the through-space and through-bond interactions between protons and the fluorine atom, are estimated from established values in fluorinated aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.5 - 7.7 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 6.0 | H-6 |

| ~ 7.2 - 7.4 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 | H-5 |

| ~ 7.0 - 7.2 | d | J(H,F) ≈ 9.0 | H-3 |

| ~ 0.3 | s | - | Si(CH₃)₃ |

Expert Insights: The electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield the aromatic protons, shifting them downfield. The ortho-fluorine atom will induce significant coupling to the adjacent protons (H-3 and H-6), resulting in doublet of doublets and doublet patterns. The trimethylsilyl group, being electropositive, will contribute to a slight shielding effect, and its nine equivalent protons will appear as a sharp, intense singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the phenyl ring.

Methodology for Prediction: The prediction of ¹³C chemical shifts is based on established substituent chemical shift (SCS) effects for chloro, fluoro, and trimethylsilyl groups on a benzene ring. The direct and long-range coupling constants between carbon and fluorine (¹J(C,F), ²J(C,F), etc.) are estimated based on typical values observed in fluorinated aromatic compounds.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~ 160 - 165 | d, ¹J(C,F) ≈ 250 | C-2 |

| ~ 135 - 140 | d, ²J(C,F) ≈ 25 | C-1 |

| ~ 130 - 135 | d, ³J(C,F) ≈ 8 | C-3 |

| ~ 128 - 133 | s | C-4 |

| ~ 125 - 130 | d, ²J(C,F) ≈ 20 | C-5 |

| ~ 115 - 120 | d, ⁴J(C,F) ≈ 4 | C-6 |

| ~ -1.0 | s | Si(CH₃)₃ |

Expert Insights: The carbon directly attached to the highly electronegative fluorine atom (C-2) is expected to have the most downfield chemical shift and will exhibit a large one-bond coupling constant. The other aromatic carbons will show smaller, long-range couplings to the fluorine atom. The carbon of the trimethylsilyl group will appear at a characteristic upfield chemical shift.

Workflow for NMR Analysis:

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Methodology for Prediction: The predicted IR absorption frequencies are based on well-established group frequencies for the functional moieties present in this compound. The spectrum of (4-chlorophenyl)trimethylsilane and other substituted phenylsilanes serve as valuable comparative models.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (in Si(CH₃)₃) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Si-CH₃ symmetric deformation |

| ~ 1100 | Strong | C-F stretch |

| ~ 840 | Strong | Si-C stretch |

| ~ 750 | Strong | C-Cl stretch |

Expert Insights: The IR spectrum is expected to be dominated by strong absorptions corresponding to the Si-CH₃ and C-F bonds. The aromatic C=C skeletal vibrations will appear in their characteristic region. The presence of both C-F and C-Cl stretches will contribute to a complex fingerprint region, which can be highly diagnostic for this specific substitution pattern.

Experimental Protocol for IR Spectroscopy:

-

Ensure the sample is free of solvent and moisture.

-

If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

If the sample is a solid, it can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its structure through fragmentation analysis.

Methodology for Prediction: The predicted mass spectrum is based on the expected fragmentation patterns of aryltrimethylsilanes and halogenated aromatic compounds under electron ionization (EI) conditions. The molecular weight is calculated from the atomic masses of the constituent elements.

Predicted Molecular Ion and Key Fragments:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of this compound (C₉H₁₂ClFSi). Due to the presence of chlorine, an M+2 peak at m/z 204 with an intensity of approximately one-third of the M⁺ peak is also anticipated, arising from the natural abundance of the ³⁷Cl isotope.

-

[M - CH₃]⁺: A prominent peak is expected at m/z 187, resulting from the loss of a methyl radical from the trimethylsilyl group. This is a very common and often base peak in the mass spectra of trimethylsilyl compounds.

-

[M - Cl]⁺: A peak at m/z 167 may be observed due to the loss of a chlorine radical.

-

[Si(CH₃)₃]⁺: A characteristic peak at m/z 73, corresponding to the trimethylsilyl cation, is expected to be a significant fragment.

Logical Fragmentation Pathway:

Caption: A simplified predicted fragmentation pathway for this compound.

Trustworthiness of Protocols: The described experimental protocols for NMR and IR are standard, validated procedures widely used in analytical chemistry laboratories. Adherence to these protocols ensures the acquisition of high-quality, reproducible spectral data. For mass spectrometry, standard electron ionization techniques will provide fragmentation patterns consistent with established principles.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, offer a valuable resource for researchers utilizing this compound. The unique spectral features arising from the combination of chloro, fluoro, and trimethylsilyl substituents make this molecule an excellent model for understanding the spectroscopic properties of complex organosilanes.

It is our hope that this guide will not only aid in the practical aspects of compound characterization but also stimulate further investigation into the rich spectroscopic behavior of this and related molecules. The experimental verification of these predictions would be a valuable contribution to the chemical sciences.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to the Reactivity and Stability of Trimethyl(4-chloro-2-fluorophenyl)silane

Introduction: A Versatile Building Block in Modern Synthesis

Trimethyl(4-chloro-2-fluorophenyl)silane is a halogenated aryltrimethylsilane that has emerged as a crucial building block in advanced organic synthesis. Its unique trifunctional molecular architecture—comprising a reactive trimethylsilyl group, a synthetically versatile chloro substituent, and a metabolically significant fluoro group—makes it an invaluable intermediate for researchers in pharmaceutical and materials science.[1] This guide offers a deep dive into the chemical reactivity, stability profile, and handling considerations for this compound, providing field-proven insights for its effective application.

The core utility of this organosilane lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, where the trimethylsilyl moiety serves as a stable and efficient precursor to a nucleophilic aryl species.[1] The strategic placement of both fluorine and chlorine atoms on the phenyl ring provides additional synthetic handles and allows for the fine-tuning of molecular properties such as lipophilicity and metabolic stability in drug discovery programs.[1]

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are direct consequences of its molecular structure. The silicon-carbon (Si-C) bond is covalent and relatively stable, yet it can be selectively activated under specific conditions for carbon-carbon bond formation.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Chloro-2-(trimethylsilyl)fluorobenzene |

| CAS Number | 153357-87-0[2] |

| Molecular Formula | C₉H₁₂ClFSi |

| Molecular Weight | 218.73 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

Note: Physical properties like boiling point and density are not consistently reported and should be determined experimentally or consulted from the supplier's specific documentation.

Reactivity Profile: A Focus on Hiyama Cross-Coupling

The premier application of this compound is in the Hiyama cross-coupling reaction, a powerful palladium-catalyzed method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[3] This reaction offers a less toxic alternative to other organometallic coupling partners like those based on tin or zinc.

Causality of Reaction: The Role of Silane Activation

A key mechanistic feature of the Hiyama coupling is the necessity of activating the organosilane.[4] The C-Si bond, while weaker than a C-C bond, is kinetically stable and requires a nucleophilic activator to render the silicon center hypervalent and facilitate transmetalation to the palladium catalyst.[4][5] Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), are highly effective activators due to the high strength of the resulting Si-F bond.[4] Alternatively, basic conditions can promote the formation of reactive silanolates.[6]

The choice to use a trimethylsilyl group, as opposed to a trialkoxysilyl group, often necessitates the use of a fluoride activator, as trialkylsilanes are less readily activated by base alone.[4]

Catalytic Cycle of Hiyama Coupling

The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Hiyama coupling using this compound and an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Tetrabutylammonium Fluoride (TBAF), 1M solution in THF (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ and SPhos. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the Aryl Bromide followed by anhydrous THF. Stir the mixture for 10 minutes at room temperature to form the active catalyst.

-

Silane Addition: Add this compound to the reaction mixture via syringe.

-

Activation and Reaction: Slowly add the TBAF solution dropwise over 5 minutes. The causality for slow addition is to control any potential exotherm and to maintain a steady concentration of the activated silane.

-

Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Stability Profile: A Guide to Safe Handling and Storage

The stability of an organosilane is paramount for its successful use and safe storage. Key factors include its susceptibility to hydrolysis and its thermal decomposition profile.

Hydrolytic Stability

While the aryl Si-C bond is generally robust, trimethylsilyl groups are among the most easily cleaved silyl groups under both acidic and basic conditions. The primary stability concern for this compound is its sensitivity to moisture, which can lead to slow hydrolysis.

The mechanism involves the nucleophilic attack of water on the silicon atom, eventually leading to the formation of a silanol (R-SiMe₂OH), which can then condense to form a disiloxane (R-SiMe₂-O-SiMe₂-R). This process is often catalyzed by trace acid or base. While not as violently reactive with water as chlorosilanes, prolonged exposure to atmospheric moisture will degrade the reagent, reducing its efficacy in coupling reactions.[7][8]

Caption: Simplified hydrolysis and condensation pathway of an aryltrimethylsilane.

Thermal Stability

Organosilicon compounds are generally known for their high thermal stability.[9] Studies on tetramethylsilane (TMS) show that thermal decomposition begins at very high temperatures (above 1000 K), with the initial step being the cleavage of a Si-C bond to produce radicals.[10] For this compound, the aromatic ring substituent tends to increase thermal stability compared to purely aliphatic silanes.[9]

Under typical laboratory conditions (up to ~150-200 °C), the compound is expected to be thermally stable. Decomposition at higher temperatures may lead to the release of irritating gases and vapors.[11] Significant decomposition for many polysilanes is often observed above 250 °C.[12]

Chemical Compatibility

To ensure the integrity of the reagent, avoid contact with:

-

Strong Oxidizing Agents: Can lead to uncontrolled reactions.

-

Strong Acids and Bases: Can catalyze the cleavage of the Si-C bond.[13]

-

Water/Moisture: Leads to hydrolysis as described above.[13]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system for ensuring reagent integrity and laboratory safety.

Handling

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Inert Atmosphere Techniques: For reactions sensitive to moisture, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle the reagent and set up reactions.[11]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not use water to clean up spills.

Storage

-

Container: Keep the compound in its original, tightly sealed container.

-

Atmosphere: For long-term storage and to maintain high purity, store under an inert atmosphere (argon or nitrogen).[13] This is the most critical step to prevent hydrolysis.

-

Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[11]

-

Segregation: Store away from incompatible materials as listed in the Chemical Compatibility section.[13]

References

-

Hiyama Coupling - Organic Chemistry Portal. (URL: [Link])

-

Hiyama coupling - Wikipedia. (URL: [Link])

-

The Hiyama Cross-Coupling Reaction: New Discoveries. (URL: [Link])

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. (URL: [Link])

-

Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - NSF Public Access Repository. (URL: [Link])

-

Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (2021). (URL: [Link])

-

Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Request PDF - ResearchGate. (URL: [Link])

-

Trimethyl(pentafluorophenyl)silane | C9H9F5Si | CID 297554 - PubChem. (URL: [Link])

-

Trimethyl[4-(2-methyl-4-oxo-2-pentyl)phenoxy]silane - PubChem. (URL: [Link])

-

Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass - RSC Publishing. (2018). (URL: [Link])

- US7208617B2 - Hydrolysis of chlorosilanes - Google P

-

(4-Fluorophenyl)(trimethyl)silane | CAS#:455-17-4 | Chemsrc. (URL: [Link])

-

Thermal stability of octadecyltrichlorosilane self-assembled on a polycrystalline aluminium surface | Request PDF - ResearchGate. (URL: [Link])

-

Effect of polycyclosilane microstructure on thermal properties - The Royal Society of Chemistry. (2021). (URL: [Link])

-

Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites - MDPI. (URL: [Link])

Sources

- 1. This compound | 153357-87-0 | Benchchem [benchchem.com]

- 2. This compound 96%5-CHLORO-2-(TRIMETHYLSILYL)FLUOROBENZENE | 153357-87-0 [amp.chemicalbook.com]

- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Trimethyl(4-chloro-2-fluorophenyl)silane in Organic Solvents

For immediate release:

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of the solubility characteristics of Trimethyl(4-chloro-2-fluorophenyl)silane, a key intermediate in specialized organic synthesis. Given the limited publicly available empirical data for this specific compound, this guide integrates foundational chemical principles with predictive analysis and detailed experimental protocols to empower researchers in their formulation and process development endeavors.

Introduction: Understanding the Molecule

This compound is a halogenated aryl silane that serves as a versatile building block in advanced organic synthesis, particularly in the realms of pharmaceutical and materials science research.[1] Its utility in cross-coupling reactions is significant, where the trimethylsilyl group can function as a masked precursor for other functional groups or modulate the electronic and steric properties of the aromatic ring during synthesis.[1] The presence of both chloro and fluoro substituents on the phenyl ring imparts unique properties, influencing lipophilicity and metabolic stability, making it a valuable scaffold for complex molecule construction.[1]

The solubility of this compound is a critical parameter for its effective use, influencing reaction kinetics, purification strategies, and formulation development. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Structure: The molecule consists of a phenyl ring substituted with a chloro group, a fluoro group, and a trimethylsilyl group.

-

Polarity: The presence of the electronegative chlorine and fluorine atoms introduces polarity to the phenyl ring. However, the nonpolar trimethylsilyl group and the overall asymmetry of the molecule result in a compound with low to moderate overall polarity. This positions it to be more soluble in non-polar and moderately polar organic solvents.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donor capabilities. It can act as a weak hydrogen bond acceptor through its halogen atoms, but this is not a dominant intermolecular force.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[2] Solvents with similar polarity and intermolecular force characteristics are expected to be effective at solvating the compound. The following table provides a predicted solubility profile. It is crucial to note that these are estimations based on physicochemical principles and should be confirmed by empirical testing for precise quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane | High | Favorable van der Waals interactions between the non-polar solvent and the trimethylsilyl and phenyl components of the solute. |

| Toluene | High | The aromatic nature of toluene can engage in favorable π-π stacking interactions with the phenyl ring of the solute. | |

| Diethyl Ether | Moderate to High | The slight polarity of the ether may enhance solubility compared to purely non-polar alkanes. | |

| Polar Aprotic | Tetrahydrofuran (THF) | High | THF's moderate polarity and ability to act as a hydrogen bond acceptor align well with the solute's properties. |

| Dichloromethane (DCM) | High | The polarity of DCM is suitable for solvating the halogenated phenyl ring. | |

| Ethyl Acetate | Moderate | The ester functionality provides polarity that can interact with the polar C-Cl and C-F bonds. | |

| Acetone | Moderate | The highly polar nature of acetone may be less optimal than moderately polar solvents. | |

| Acetonitrile (ACN) | Low to Moderate | The high polarity and hydrogen bond accepting capability of ACN may not be as compatible with the largely non-polar solute. | |

| Dimethyl Sulfoxide (DMSO) | Low | DMSO is a highly polar aprotic solvent and is unlikely to be a good solvent for this compound. | |

| Polar Protic | Methanol | Low | The strong hydrogen bonding network of methanol is not effectively disrupted by the non-protic solute. |

| Ethanol | Low | Similar to methanol, the hydrogen bonding of ethanol will hinder the dissolution of the solute. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] The additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As detailed in the table above, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent is crucial for effective dissolution.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, as it requires the creation of a larger cavity in the solvent structure.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a generalized method for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the principles outlined in standard test methods such as ASTM E1148 for aqueous solubility, adapted for organic solvents.[3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Experimental Workflow Diagram

Sources

Trimethyl(4-chloro-2-fluorophenyl)silane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylsilanes in Modern Synthesis

Trimethyl(4-chloro-2-fluorophenyl)silane, bearing the CAS number 153357-87-0, is a halogenated aryl silane that has emerged as a pivotal building block in advanced organic synthesis. Its utility is particularly pronounced in the realms of pharmaceutical research and drug development. The strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the versatile reactivity of the trimethylsilyl group, makes this compound a valuable precursor for complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the chloro group offers a potential site for further functionalization through various cross-coupling reactions. The trimethylsilyl moiety serves as a versatile functional handle; it can act as a directing group, a steric modulator, or a precursor to other functionalities, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, applications, and handling of this compound, offering a technical resource for scientists at the forefront of chemical innovation.

Synthesis of this compound: A Grignard-Based Approach

The most common and direct route to arylsilanes such as this compound is through the reaction of an organometallic nucleophile with an electrophilic silicon source. The Grignard reaction is a robust and widely employed method for this transformation. A plausible and efficient synthetic pathway commences with the commercially available 1-bromo-4-chloro-2-fluorobenzene. The significantly higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for the selective formation of the Grignard reagent at the bromine-substituted position.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is an adapted procedure based on established methods for the synthesis of arylsilanes.

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorotrimethylsilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Initiation of Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 1-bromo-4-chloro-2-fluorobenzene in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Formation of Grignard Reagent: Once the reaction initiates (as evidenced by gentle refluxing), the remaining solution of 1-bromo-4-chloro-2-fluorobenzene is added at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Silylation: The freshly prepared Grignard reagent is cooled in an ice bath. Chlorotrimethylsilane is then added dropwise via a dropping funnel, ensuring the internal temperature is maintained below 20°C.

-

Reaction Completion and Quenching: After the addition of chlorotrimethylsilane, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by pouring it into an ice-cold saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Core Application: A Versatile Partner in Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[2][3] In these reactions, the C-Si bond is activated, typically by a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species. This species then undergoes transmetalation with a palladium(II) complex, leading to the formation of a new carbon-carbon bond.

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring can influence the electronic properties of the molecule, potentially enhancing its reactivity in certain coupling reactions. These halogen atoms also provide additional handles for sequential cross-coupling reactions, allowing for the synthesis of highly functionalized biaryl and poly-aryl systems, which are common motifs in active pharmaceutical ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 153357-87-0 | [4] |

| Molecular Formula | C₉H₁₂ClFSi | [4] |

| Molecular Weight | 202.73 g/mol | [4] |

| Appearance | Colorless liquid | General supplier data |

| Purity | Typically ≥96% | [4] |

Note: Boiling point, density, and other physical constants are not consistently reported across all suppliers and should be determined experimentally for specific batches.

Commercial Availability

This compound is available from a number of commercial chemical suppliers, catering to research and development needs. The following table provides a non-exhaustive list of potential vendors.

| Supplier | Product Link/Information |

| Benchchem | Link |

| ChemicalBook | Link |

| Guidechem | Link |

| Amadis Chemical | Listed as a supplier on ChemicalBook[4] |

| Hangzhou MolCore | Listed as a supplier on ChemicalBook[4] |

Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Safety and Handling

GHS Hazard Classification (Anticipated):

-

Flammable Liquids: Category 3 or 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and ensure full skin coverage.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If the generation of aerosols or vapors is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and moisture. Organosilanes can be sensitive to moisture.

-

Ground and bond containers when transferring material to prevent static discharge.

Conclusion

This compound is a highly versatile and valuable reagent for researchers, particularly those in the fields of medicinal chemistry and materials science. Its unique combination of a reactive silyl group and strategically placed halogen atoms on the aromatic ring provides a powerful tool for the construction of complex and novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Sigma-Aldrich. (2025). Safety Data Sheet: Chlorotrimethylsilane.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet.

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

- Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1337-1344.

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

Sources

- 1. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]

- 2. This compound | 153357-87-0 | Benchchem [benchchem.com]

- 3. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 96%5-CHLORO-2-(TRIMETHYLSILYL)FLUOROBENZENE | 153357-87-0 [amp.chemicalbook.com]

The Genesis of a Cornerstone: A Literature Review on the Discovery and Evolution of Arylsilanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Versatile Functional Group

In the landscape of modern organic chemistry and materials science, arylsilanes have emerged as indispensable building blocks and versatile intermediates. Their unique properties, stemming from the stable yet reactive carbon-silicon bond, have positioned them at the forefront of innovation in fields ranging from pharmaceutical development to organic electronics. This technical guide provides a comprehensive literature review of the discovery and evolution of arylsilanes, tracing their journey from nascent curiosities in the 19th century to the sophisticated synthetic targets of today. We will delve into the foundational discoveries, explore the seminal synthetic methodologies, and illuminate the causal relationships behind the experimental choices that have shaped this critical area of chemistry.

The Pioneering Era: Early Encounters with the Aryl-Silicon Bond

The story of arylsilanes is intrinsically linked to the birth of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the foray into aromatic analogues began to take shape in the latter part of the 19th century.[1] These early explorations were characterized by harsh reaction conditions and limited yields, reflecting the nascent understanding of organometallic reactivity.

The Wurtz-Fittig Reaction: A Nascent Approach

One of the earliest methods adapted for the synthesis of arylsilanes was the Wurtz-Fittig reaction, a modification of the Wurtz reaction developed by Wilhelm Rudolph Fittig in the 1860s.[2][3] This reaction involves the coupling of an aryl halide with an alkyl or aryl halide in the presence of sodium metal.[4][5] While primarily used for the synthesis of alkylated aromatic compounds, its application was extended to the formation of carbon-silicon bonds.

The mechanism of the Wurtz-Fittig reaction is thought to proceed through either a radical-based pathway or via the formation of an organosodium intermediate.[2][6] The more reactive halide preferentially forms an organosodium species, which then acts as a nucleophile towards the second halide.[4]

Conceptual Workflow: Wurtz-Fittig Synthesis of an Arylsilane

Caption: Wurtz-Fittig reaction for arylsilane synthesis.

Early Syntheses by Polis and Ladenburg

In 1885, A. Polis reported the synthesis of tetraphenylsilane by reacting chlorobenzene, silicon tetrachloride, and sodium metal.[7] This represented a significant, albeit challenging, early synthesis of a fully arylated silane. Prior to this, in 1874, Albert Ladenburg, a student of Friedel, also contributed to the burgeoning field of organosilicon chemistry, exploring the reactions of aryl halides with silicon compounds.[8][9] These early endeavors, while groundbreaking, were often hampered by low yields and the formation of significant side products, limiting their broad applicability.[2]

The Grignard Revolution: A Paradigm Shift in Arylsilane Synthesis

The turn of the 20th century witnessed a monumental breakthrough in synthetic organic chemistry with Victor Grignard's discovery of organomagnesium halides, now famously known as Grignard reagents.[10][11][12] This discovery would prove to be a watershed moment for the synthesis of arylsilanes, offering a more controlled and efficient route to the coveted carbon-silicon bond.

Frederic Kipping: The Father of Silicone Chemistry

It was the pioneering work of English chemist Frederic Stanley Kipping that systematically applied the Grignard reaction to the synthesis of a wide array of organosilicon compounds, including arylsilanes.[7][13][14] Beginning in the early 1900s, Kipping published a series of papers detailing the reaction of arylmagnesium halides with silicon tetrachloride and other chlorosilanes.[13][15] This methodology provided a much more reliable and versatile route to arylsilanes compared to the Wurtz-Fittig reaction.[13]

The causality behind this improvement lies in the nature of the Grignard reagent. The pre-formed arylmagnesium halide is a more defined and less reactive nucleophile than the in-situ generated organosodium species of the Wurtz-Fittig reaction. This enhanced control allowed for a more predictable and stepwise introduction of aryl groups onto the silicon center.

Experimental Protocol: Kipping's Grignard-based Synthesis of Diphenylsilicon Dichloride (Conceptual)

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a solution of silicon tetrachloride in anhydrous diethyl ether, often at reduced temperatures to control the exothermic reaction.

-